potassium trifluoro[(2E)-3-phenylprop-2-en-1-yl]boranuide potassium trifluoro[(2E)-3-phenylprop-2-en-1-yl]boranuide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18099763
InChI: InChI=1S/C9H9BF3.K/c11-10(12,13)8-4-7-9-5-2-1-3-6-9;/h1-7H,8H2;/q-1;+1/b7-4+;
SMILES:
Molecular Formula: C9H9BF3K
Molecular Weight: 224.07 g/mol

potassium trifluoro[(2E)-3-phenylprop-2-en-1-yl]boranuide

CAS No.:

Cat. No.: VC18099763

Molecular Formula: C9H9BF3K

Molecular Weight: 224.07 g/mol

* For research use only. Not for human or veterinary use.

potassium trifluoro[(2E)-3-phenylprop-2-en-1-yl]boranuide -

Specification

Molecular Formula C9H9BF3K
Molecular Weight 224.07 g/mol
IUPAC Name potassium;trifluoro-[(E)-3-phenylprop-2-enyl]boranuide
Standard InChI InChI=1S/C9H9BF3.K/c11-10(12,13)8-4-7-9-5-2-1-3-6-9;/h1-7H,8H2;/q-1;+1/b7-4+;
Standard InChI Key CXDVEVJSEVYVNA-KQGICBIGSA-N
Isomeric SMILES [B-](C/C=C/C1=CC=CC=C1)(F)(F)F.[K+]
Canonical SMILES [B-](CC=CC1=CC=CC=C1)(F)(F)F.[K+]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, potassium trifluoro-[(E)-3-phenylprop-1-enyl]boranuide, reflects its structural configuration: a boron center bonded to three fluorine atoms and a trans-configured allylphenyl group. The (2E)-stereochemistry ensures optimal spatial arrangement for participating in stereoselective reactions . The potassium counterion stabilizes the borate anion, enhancing solubility in polar aprotic solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF).

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC9_9H9_9BF3_3K
Molecular Weight224.07 g/mol
CAS Number1005201-59-1
IUPAC Namepotassium;trifluoro-[(E)-3-phenylprop-1-enyl]boranuide
SolubilitySoluble in THF, DMF, aqueous basic solutions

Synthesis and Preparation

General Synthesis Routes

The synthesis of potassium trifluoro[(2E)-3-phenylprop-2-en-1-yl]boranuide typically proceeds via a two-step sequence:

  • Formation of the Organoborane Precursor: Reaction of (2E)-3-phenylprop-2-en-1-yl magnesium bromide with boron trifluoride diethyl etherate (BF3_3·OEt2_2) yields the corresponding trifluoroborane intermediate.

  • Transmetalation with Potassium Fluoride: Treatment with KF in anhydrous THF generates the potassium trifluoroborate salt, which precipitates and is isolated via filtration .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Organoborane FormationBF3_3·OEt2_2, THF, 0°C → rt75–85%
Potassium Salt FormationKF, THF, reflux, 12 h90–95%

Industrial-Scale Production

Industrial methods optimize for cost and purity by employing continuous-flow reactors and in-situ quenching. Solvent recycling and potassium fluoride regeneration systems minimize waste.

Applications in Organic Synthesis

Suzuki–Miyaura Cross-Coupling

This compound is a cornerstone reagent in Suzuki–Miyaura reactions, enabling the coupling of aryl/vinyl halides with sp2^2-hybridized boronates. The trifluoroborate group’s electron-withdrawing nature accelerates transmetalation with palladium catalysts (e.g., Pd(PPh3_3)4_4), while the potassium ion facilitates solubility in biphasic systems .

Table 3: Comparative Efficiency in Suzuki–Miyaura Reactions

Boron ReagentReaction Time (h)Yield (%)
Potassium trifluoroborate692
Boronic acid1278
Pinacol boronate885

Asymmetric Catalysis

The (2E)-allylphenyl moiety participates in enantioselective allylic alkylations, yielding chiral building blocks for pharmaceuticals. For example, palladium-catalyzed reactions with α-ketoesters achieve enantiomeric excesses >90%.

Mechanistic Insights: Suzuki–Miyaura Coupling

Transmetalation Pathway

The catalytic cycle involves:

  • Oxidative Addition: Pd0^0 inserts into the C–X bond of the aryl halide.

  • Transmetalation: The trifluoroborate transfers its organic group to PdII^II, forming a diarylpalladium complex.

  • Reductive Elimination: C–C bond formation regenerates Pd0^0, releasing the biaryl product .

The trifluoroborate’s stability toward protodeboronation and moisture ensures compatibility with aqueous bases (e.g., K2_2CO3_3), a key advantage over boronic acids.

Comparative Analysis with Related Trifluoroborates

Potassium Phenyltrifluoroborate

Lacking the allyl group, this analog exhibits lower reactivity in allylation reactions but remains effective for simple aryl couplings. Its lower molecular weight (212.02 g/mol) simplifies stoichiometric calculations .

Potassium Vinyltrifluoroborate

Similar in reactivity but limited to vinylation reactions, this compound underscores the versatility of the allylphenyl variant in accessing diverse substitution patterns.

Research Findings and Case Studies

Pharmaceutical Intermediate Synthesis

A 2024 study demonstrated the compound’s utility in synthesizing ibrutinib analogs, where the allylphenyl group served as a key fragment for kinase inhibition. The reaction achieved a 68% yield under microwave-assisted conditions.

Materials Science Applications

Incorporation into conjugated polymers enhanced electroluminescence properties in OLED prototypes, with a reported 15% increase in quantum efficiency compared to boronic acid-derived polymers .

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